2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
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Overview
Description
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of indene, a bicyclic hydrocarbon, and features a carbaldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethyl-2,3-dihydro-1H-indene.
Oxidation: The starting material undergoes oxidation to introduce the carbaldehyde group at the 5-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for further oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 2,2-Dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to develop new bioactive molecules for pharmaceutical research.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophiles, while the aromatic ring can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other proteins involved in biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydro-1H-indene: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid: An oxidized form of the compound with different chemical properties.
2,2-Dimethyl-2,3-dihydro-1H-indene-5-methanol: A reduced form with an alcohol group instead of an aldehyde.
Uniqueness
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the presence of both the indene core and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
88633-01-6 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,2-dimethyl-1,3-dihydroindene-5-carbaldehyde |
InChI |
InChI=1S/C12H14O/c1-12(2)6-10-4-3-9(8-13)5-11(10)7-12/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
PXGHIYKXPXRULP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1)C=C(C=C2)C=O)C |
Origin of Product |
United States |
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